Cinitapride - 66564-14-5

Cinitapride

Catalog Number: EVT-264917
CAS Number: 66564-14-5
Molecular Formula: C21H30N4O4
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinitapride hydrogen tartrate is a benzamide derivative classified as a gastrointestinal prokinetic agent. [] It acts as an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors. [] In scientific research, Cinitapride is primarily utilized for investigating gastrointestinal motility disorders and related phenomena.

Future Directions
  • Evaluating the potential of Cinitapride for treating other conditions beyond gastrointestinal motility disorders. For example, its potential application in managing sleep-related painful erection has been explored. []

Metoclopramide

Compound Description: Metoclopramide, like Cinitapride, is a benzamide derivative with gastroprokinetic properties. It functions as a dopamine D2 receptor antagonist and as a weak 5-HT4 receptor agonist. [, , ]

Relevance: Metoclopramide serves as a direct comparator to Cinitapride in multiple studies evaluating the efficacy and tolerability in treating gastrointestinal disorders, particularly those related to motility disturbances. These studies often highlight Cinitapride's superior efficacy and tolerability compared to Metoclopramide. [, , ]

Domperidone

Compound Description: Domperidone is another benzamide derivative known for its prokinetic effects. It acts as a peripheral dopamine D2 receptor antagonist, primarily used to relieve nausea and vomiting. []

Relevance: Similar to Metoclopramide, Domperidone is included in clinical trials as a comparator to assess Cinitapride's effectiveness in managing functional dyspepsia. A significant finding indicates Cinitapride's non-inferior efficacy compared to Domperidone in treating this condition. []

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter crucial for various physiological functions, including muscle activation and gastrointestinal motility. It plays a vital role in regulating smooth muscle contractions within the digestive tract. []

Relevance: While not structurally similar to Cinitapride, Acetylcholine's role in gastrointestinal motility makes it relevant. Studies using guinea pig ileum models investigate the mechanism of action of both Cinitapride and Metoclopramide, finding that they potentiate the effects of acetylcholine release in the myenteric plexus, contributing to their prokinetic actions. []

5-Hydroxytryptamine (Serotonin)

Compound Description: 5-Hydroxytryptamine, commonly known as serotonin, is a neurotransmitter with diverse physiological roles, including a significant impact on gastrointestinal motility. It influences gut motility through its interactions with various 5-HT receptor subtypes within the enteric nervous system. []

Relevance: 5-HT is relevant due to its role in gastrointestinal motility and its interaction with Cinitapride's mechanism of action. Research using guinea pig ileum preparations suggests that Cinitapride may interact with 5-HT receptors, particularly 5-HT4 receptors, which are known to stimulate gastrointestinal motility. This interaction may contribute to Cinitapride's prokinetic effects, although further studies are required to confirm this mechanism. []

Dimethylphenylpiperazinium (DMPP)

Compound Description: DMPP is a nicotinic acetylcholine receptor agonist. It stimulates nicotinic receptors found in ganglia, including those in the myenteric plexus of the enteric nervous system, leading to the activation of postganglionic neurons. []

Relevance: DMPP's relevance stems from its use in investigating the mechanism of action of Cinitapride and Metoclopramide. Studies using guinea pig ileum demonstrate that both drugs enhance the response to DMPP, suggesting a prejunctional site of action where they likely enhance acetylcholine release from myenteric neurons, contributing to their prokinetic effects. []

Picric Acid

Compound Description: Picric acid is a strong organic acid. Due to its ability to form charge-transfer complexes with a variety of organic molecules, picric acid has found use as a reagent in analytical chemistry, particularly for spectrophotometric determination of substances like Cinitapride. []

Relevance: Picric acid is used in a developed spectrophotometric method to quantify Cinitapride in bulk and pharmaceutical formulations. The method relies on the formation of a colored charge-transfer complex between picric acid and Cinitapride, allowing for sensitive and selective detection of the drug. []

Citric Acid - Acetic Anhydride System

Compound Description: This system refers to a mixture of citric acid and acetic anhydride. This combination is employed in analytical chemistry to form derivatives of pharmaceuticals, such as Cinitapride, often enhancing their detectability. []

Relevance: The citric acid-acetic anhydride system is utilized in another spectrophotometric method for Cinitapride determination. It enables the formation of a colored internal salt with Cinitapride, facilitating its quantification in both bulk and pharmaceutical formulations. This approach offers a sensitive and selective method for quality control of Cinitapride in pharmaceutical preparations. []

Pantoprazole

Compound Description: Pantoprazole is a proton pump inhibitor used to reduce gastric acid production. It's often prescribed in combination with prokinetic agents like Cinitapride to treat various gastrointestinal disorders. [, , , , , , , , , , , , ]

Relevance: Pantoprazole is frequently co-formulated with Cinitapride in pharmaceutical preparations. Several studies focus on developing and validating analytical methods, particularly RP-HPLC and HPTLC, for the simultaneous determination of both drugs in combined dosage forms. This co-formulation highlights their synergistic therapeutic effect in managing gastrointestinal disorders. [, , , , , , , , , , , , ]

Omeprazole

Compound Description: Omeprazole, like Pantoprazole, belongs to the proton pump inhibitor class of drugs. It effectively reduces gastric acid secretion and is frequently co-prescribed with prokinetic agents, including Cinitapride. [, , , , , ]

Relevance: Similar to Pantoprazole, Omeprazole is often combined with Cinitapride in pharmaceutical formulations, particularly for treating gastrointestinal conditions like GERD and dyspepsia. Research focuses on developing accurate and efficient analytical methods, such as RP-HPLC and spectrophotometry, for the simultaneous quantification of both Omeprazole and Cinitapride in these combined dosage forms. [, , , , , ]

Glimepiride

Compound Description: Glimepiride is an oral anti-diabetic medication in the sulfonylurea class. Although not directly related to Cinitapride in terms of therapeutic action, it plays a crucial role in an analytical setting. []

Relevance: Glimepiride serves as an internal standard in a validated reverse-phase HPLC method for the determination of Cinitapride in the presence of its degradation products. Utilizing an internal standard enhances the accuracy and reliability of quantitative analysis in pharmaceutical studies. []

Ketoconazole

Compound Description: Ketoconazole is a broad-spectrum antifungal medication known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. []

Relevance: Ketoconazole is used to investigate potential pharmacokinetic interactions with Cinitapride, as Cinitapride is metabolized by CYP3A4. The study aimed to evaluate if ketoconazole's inhibition of CYP3A4 would alter Cinitapride's pharmacokinetics, potentially leading to adverse effects. []

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Although structurally and therapeutically distinct from Cinitapride, it serves a crucial analytical purpose in Cinitapride research. []

Relevance: Risperidone is employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed to quantify free Cinitapride levels in human plasma. This method aimed to characterize Cinitapride's pharmacokinetic profile accurately. []

Levosulpiride

Compound Description: Levosulpiride, similar to Cinitapride, is a prokinetic agent known for its gastroprokinetic effects. It acts primarily as a dopamine D2 receptor antagonist, facilitating gastric emptying and improving symptoms of dyspepsia. []

Relevance: Levosulpiride serves as a direct comparator to Cinitapride in a clinical trial investigating the efficacy of prokinetic agents for treating diabetic gastroparesis. This trial assessed the impact of both medications on symptom relief and gastric emptying, aiming to provide evidence for optimal treatment strategies in managing this condition. []

Source and Classification

Cinitapride is classified as a small molecule drug, specifically a substituted benzamide. It has been marketed mainly in Spain and Mexico for its therapeutic effects on gastrointestinal issues. The compound's DrugBank accession number is DB08810, and it is identified by the chemical formula C21H30N4O4C_{21}H_{30}N_{4}O_{4} with a molecular weight of approximately 402.49 g/mol .

Synthesis Analysis

The synthesis of cinitapride typically involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine. This reaction is facilitated by triethylamine and ethyl chloroformate, leading to the formation of the desired benzamide structure .
  2. Salt Formation: The resulting product is then converted into its tartrate salt form using L(+) tartaric acid, which enhances its solubility and stability .
  3. Catalytic Hydrogenation: In some methods, the compound undergoes catalytic hydrogenation to reduce nitro groups to amines, further modifying its structure for enhanced biological activity .
Molecular Structure Analysis

Cinitapride's molecular structure is characterized by a complex arrangement that includes:

  • A benzamide core.
  • An ethoxy group at one position.
  • A nitro group that enhances the compound's pharmacological properties.
  • A piperidine ring that contributes to its interaction with serotonin receptors.

The IUPAC name for cinitapride is 4-amino-N-{1-[(cyclohex-3-en-1-yl)methyl]piperidin-4-yl}-2-ethoxy-5-nitrobenzamide. The structural formula can be represented as follows:

Cinitapride Structure CCOC1=CC(N)=C(C=C1C(=O)NC1CCN(CC2CCC=CC2)CC1)[N+]([O])=O\text{Cinitapride Structure }CCOC1=CC(N)=C(C=C1C(=O)NC1CCN(CC2CCC=CC2)CC1)[N+]([O-])=O

The compound exhibits a melting point range of approximately 236–240 °C .

Chemical Reactions Analysis

Cinitapride can participate in various chemical reactions:

  • Nitration: During synthesis, nitration reactions are involved where nitro groups are introduced into the aromatic system.
  • Hydrogenation: This reaction reduces nitro groups to amino groups, altering the compound's reactivity and enhancing its biological activity .
  • Salt Formation: The formation of salts (e.g., with tartaric acid) improves solubility and stability, which is crucial for pharmaceutical applications .

These reactions are critical for modifying cinitapride’s properties to enhance its efficacy as a therapeutic agent.

Mechanism of Action

Cinitapride acts primarily through its interaction with serotonin receptors:

  • 5-Hydroxytryptamine Receptor 1A: Agonistic activity at this receptor promotes gastrointestinal motility.
  • 5-Hydroxytryptamine Receptor 2A: Antagonistic action here helps mitigate certain side effects associated with increased motility.
  • 5-Hydroxytryptamine Receptor 4: Agonism at this receptor further enhances prokinetic effects, aiding in gastric emptying and reducing symptoms of dyspepsia .

This multifaceted mechanism allows cinitapride to effectively manage gastrointestinal disorders by modulating neurotransmitter activity in the gut.

Physical and Chemical Properties Analysis

Key physical and chemical properties of cinitapride include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

The compound's pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations reached within two hours post-dose .

Applications

Cinitapride has significant applications in medicinal chemistry and pharmacology:

  • Gastrointestinal Disorders: Primarily used for treating conditions like gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying.
  • Research: Ongoing studies explore its potential in developing new formulations, such as controlled-release tablets aimed at improving therapeutic outcomes .

Additionally, cinitapride serves as a model compound in research aimed at synthesizing novel derivatives with enhanced efficacy or reduced side effects.

Synthesis and Structural Optimization

Synthetic Pathways for Benzamide Derivatives

The synthesis of cinitapride (4-amino-N-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-2-ethoxy-5-nitrobenzamide) follows a convergent strategy centered on the formation of its characteristic benzamide core. The primary synthetic route involves coupling 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine under activation conditions. This amide bond formation is typically facilitated by carbodiimide-based coupling agents or ethyl chloroformate in the presence of triethylamine as a base. The reaction proceeds in aprotic polar solvents like dichloromethane or dimethylformamide at controlled temperatures (0-25°C) to minimize side reactions [8]. Alternative pathways have explored the use of mixed anhydride methods or phosphorylating agents such as diethyl phosphorocyanidate (DEPC), which offer improved reaction kinetics and reduced epimerization risks in structurally sensitive analogues [8].

A significant advancement in benzamide formation for cinitapride synthesis involves in situ acid chloride generation. This approach treats the carboxylic acid precursor with oxalyl chloride or thionyl chloride, followed by direct reaction with the aminopiperidine derivative. This method achieves yields exceeding 85% with high purity (>98%) but requires strict moisture control. Reaction optimization studies demonstrate that maintaining the pH between 8.5-9.0 during coupling is critical to prevent decomposition of the acid-sensitive cyclohexenylmethylpiperidine moiety. The stoichiometric ratio of 1:1.1 (acid:amine component) minimizes diacylation byproducts while ensuring complete conversion of the carboxylic acid precursor [1] [8].

Table 1: Comparative Synthetic Routes for Cinitapride Core Structure

Coupling MethodReagent SystemTemperatureYield (%)Purity (%)Key Advantage
Carbodiimide-mediatedEDC/HOBt, Triethylamine0-5°C72-7895-97Mild conditions
Mixed anhydrideEthyl chloroformate, NMM-10 to 0°C80-8596-98Rapid reaction
Acid chlorideSOCl₂, then amine base25°C85-9298-99High conversion
Phosphorylating agentDiethyl phosphorocyanidate (DEPC)0°C88-9098-99.5Minimal racemization

Key Intermediates in Cinitapride Synthesis

The synthesis of cinitapride relies on two critical intermediates that require meticulous preparation and purification. The benzoyl fragment, 4-amino-2-ethoxy-5-nitrobenzoic acid, is synthesized through a sequential nitration-etherification pathway starting from 4-aminobenzoic acid. This involves selective O-alkylation followed by directed ortho-nitration, achieving approximately 65% overall yield. Purification is typically accomplished through crystallization from ethanol-water mixtures, yielding bright yellow crystals with >99% purity as confirmed by HPLC [1].

The amine component, 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine, presents greater synthetic complexity. This intermediate is prepared through nucleophilic substitution of 4-aminopiperidine with 3-(bromomethyl)cyclohexene under basic conditions (potassium carbonate in acetonitrile). The reaction requires careful temperature control (40-45°C) to prevent double alkylation and exothermic runaway. A significant purification challenge involves separating the desired monoalkylated product from residual starting materials and bis-alkylated impurities. This is effectively addressed through distillation under reduced pressure (bp 145-150°C at 0.5 mmHg) or via hydrochloride salt crystallization, yielding material suitable for coupling with >98.5% chemical purity and <0.15% related substances [1] [8].

The final salt formation with L-(+)-tartaric acid represents a critical quality-determining step. Cinitapride free base is dissolved in warm ethanol (50-55°C) and treated with 0.98-1.02 equivalents of L-(+)-tartaric acid. The solution is cooled gradually to 0-5°C, inducing crystallization of the hydrogen tartrate salt. This process achieves yields of 88-92% with strict control over crystal morphology and particle size distribution, essential for consistent dissolution profiles in final formulations [1].

Impurity Profiling and Byproduct Identification

Comprehensive impurity profiling of cinitapride has identified several process-related and degradation impurities that impact final product quality. The primary synthetic impurities include the bis-alkylated piperidine derivative (formed by over-alkylation during amine synthesis) and the hydrolyzed ester analogue (resulting from incomplete etherification in the benzoyl fragment). These typically occur at levels of 0.1-0.3% in crude material but are reduced to <0.05% through optimized crystallization [1] [8].

During stability studies, three significant degradation products have been characterized:

  • N-Desethyl analogue: Formed through oxidative dealkylation of the ethoxy group, particularly under acidic conditions
  • Dihydroxycyclohexyl derivative: Resulting from hydration of the cyclohexenyl double bond during aqueous processing
  • Dimerized species: Generated through nitro group reduction followed by condensation reactions

Reverse-phase HPLC with UV detection at 281 nm has been optimized for effective separation and quantification of these impurities. Using a C18 column (250 × 4.6 mm, 5 µm) with mobile phase comprising acetonitrile:phosphate buffer (pH 6.8; 50:50 v/v) at 1.0 mL/min flow rate, all known impurities are resolved with resolution factors >2.0 from the main peak. The method demonstrates excellent linearity (r² > 0.999) for impurities in the range of 0.05-1.0%, enabling precise quantification at the 0.05% level [1].

Table 2: Characterization of Major Cinitapride Impurities

ImpurityRetention Time (min)OriginStructural FeatureControl Strategy
Bis-alkylated piperidine3.8Synthesis intermediateDual cyclohexenylmethyl groupsPurification by distillation
Hydrolyzed ethoxy derivative4.2Incomplete etherificationCarboxylic acid at C2 positionProcess optimization
N-Desethyl cinitapride7.1Oxidative degradationHydroxy instead of ethoxy groupNitrogen blanket in processing
Dihydroxycyclohexyl derivative8.5Hydration of double bondSaturated dihydroxycyclohexyl moietyControl of aqueous exposure
Nitro-reduced dimer10.2Reduction-condensationAzo-coupled dimeric structureAntioxidant addition in storage

Stereochemical Considerations in Racemic Mixtures

Cinitapride contains a chiral piperidine center (carbon at position 4 of the piperidine ring), which necessitates careful stereochemical control during synthesis. The commercial drug substance is typically marketed as the racemate, though studies indicate potential differences in receptor binding affinity between enantiomers at 5-HT₄ and D₂ receptors. The synthesis of the racemic amine intermediate involves achiral starting materials and thus produces a 50:50 enantiomeric mixture. Resolution of enantiomers has been achieved via diastereomeric salt formation using L-(+)-tartaric acid, though this method yields the desired isomer with only 65-70% efficiency and significant material loss [8].

Recent advances have explored asymmetric synthesis routes employing chiral auxiliaries or enantioselective catalysis to install the stereocenter. One promising approach utilizes (R)-proline-derived catalysts for the asymmetric alkylation of N-acyliminium intermediates, achieving enantiomeric excesses of 88-92%. However, this method currently suffers from scalability limitations and catalyst loading issues (typically 5-10 mol%) [8].

The impact of stereochemistry on crystallization behavior is significant. The racemate crystallizes in a centrosymmetric space group (P2₁/c) with two molecules per asymmetric unit, forming different hydrogen bonding networks compared to the pure enantiomer. These crystalline differences manifest in altered melting points (racemate mp 162-164°C vs. enantiomer mp 168-170°C) and solubility profiles. Notably, the racemic mixture exhibits approximately 15% higher aqueous solubility than the pure enantiomer, which may influence formulation design. Solid-state characterization through powder X-ray diffraction reveals distinct patterns, with characteristic peaks at 2θ = 12.8°, 15.4°, and 21.2° for the racemate versus 13.1°, 16.0°, and 22.4° for the single enantiomer [1].

Green Chemistry Approaches to Improve Yield

Traditional cinitapride synthesis faces sustainability challenges, including high solvent consumption (estimated PMI >80), toxic reagents (thionyl chloride, oxalyl chloride), and energy-intensive purification through distillation. Green chemistry innovations have significantly improved the environmental footprint while enhancing efficiency:

Solvent optimization studies have identified cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) as greener alternatives to dichloromethane for amide coupling. These solvents enable comparable yields (85-88%) with improved recyclability (up to 5 cycles) and reduced aquatic toxicity. Additionally, catalytic reaction methodologies have replaced stoichiometric coupling agents. For instance, tetra-n-butylammonium bromide (TBAB) catalyzes the coupling at 5 mol% loading in aqueous medium, eliminating the need for moisture-sensitive activators and reducing organic solvent consumption by 70% [8].

Microwave-assisted synthesis has dramatically reduced reaction times for key steps. The piperidine alkylation step, conventionally requiring 12-16 hours at 40-45°C, completes within 15-20 minutes under microwave irradiation (100W, 80°C) with improved selectivity and reduced dimer formation (<0.1% vs. 0.5-0.8% conventionally). This approach reduces energy consumption by approximately 40-fold per kilogram of product [8].

Continuous flow chemistry represents the most significant advancement in green process intensification. A fully continuous process integrating the nitro reduction, alkylation, and final coupling steps achieves an overall yield increase from 62% to 84% while reducing solvent consumption from 25 L/kg to 8 L/kg. The small reactor volume (<100 mL total) enhances heat and mass transfer, improving selectivity and reducing byproduct formation. The system operates at a productivity of 0.5 kg/day, demonstrating scalability potential. Life cycle assessment indicates a 60% reduction in carbon footprint compared to batch processing [8].

Properties

CAS Number

66564-14-5

Product Name

Cinitapride

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Synonyms

4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Blaston
Cidine
cinitapride
cinitapride tartrate

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.